N-(4-Aminocyclohexyl)acrylamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Aminocyclohexyl)acrylamide hydrochloride is a chemical compound with the molecular formula C9H17ClN2O and a molecular weight of 204.7 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of N-(4-Aminocyclohexyl)acrylamide hydrochloride involves the reaction of 4-aminocyclohexylamine with acryloyl chloride in the presence of a suitable base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include maintaining a controlled temperature and pH to ensure the desired product’s purity and yield.
Chemical Reactions Analysis
N-(4-Aminocyclohexyl)acrylamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group in the compound can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Scientific Research Applications
N-(4-Aminocyclohexyl)acrylamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Aminocyclohexyl)acrylamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
N-(4-Aminocyclohexyl)acrylamide hydrochloride can be compared with other similar compounds, such as:
N-(4-Aminocyclohexyl)acrylamide: The non-hydrochloride form of the compound.
N-(4-Aminocyclohexyl)methacrylamide: A similar compound with a methacrylamide group instead of an acrylamide group.
These comparisons highlight the unique properties and applications of this compound.
Properties
Molecular Formula |
C9H17ClN2O |
---|---|
Molecular Weight |
204.70 g/mol |
IUPAC Name |
N-(4-aminocyclohexyl)prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C9H16N2O.ClH/c1-2-9(12)11-8-5-3-7(10)4-6-8;/h2,7-8H,1,3-6,10H2,(H,11,12);1H |
InChI Key |
XKPYQXNUZCGCJI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1CCC(CC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.